Sodium p-tolylsulfamate
Description
Sodium p-tolylsulfamate, also known as sodium (4-methylphenyl)sulfamate, is an organic compound with the molecular formula C7H8NO3S.Na. It is a white, water-soluble solid that is commonly used in various chemical and industrial applications .
Properties
CAS No. |
64808-23-7 |
|---|---|
Molecular Formula |
C7H8NNaO3S |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
sodium;N-(4-methylphenyl)sulfamate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-6-2-4-7(5-3-6)8-12(9,10)11;/h2-5,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
LZQUMSKRXJPHGD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-tolylsulfamate can be synthesized through the neutralization of p-toluenesulfonic acid with sodium hydroxide. The reaction typically involves dissolving p-toluenesulfonic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield this compound as a white solid .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and pH control helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Sodium p-tolylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium p-tolylsulfamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium p-tolylsulfamate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Sodium p-toluenesulfonate: Similar in structure but differs in its reactivity and applications.
Sodium p-toluenesulfinate: Another related compound with different chemical properties and uses.
Uniqueness: Sodium p-tolylsulfamate is unique due to its specific reactivity in nucleophilic substitution reactions and its wide range of applications in various fields. Its ability to form stable sulfonamide and sulfone compounds makes it particularly valuable in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for Sodium p-tolylsulfamate to ensure high yield and purity?
- Methodological Answer :
- Synthesis Optimization : Start with sulfonation of p-toluidine using sulfuric acid, followed by neutralization with sodium hydroxide. Key parameters include temperature control (60–70°C for sulfonation) and stoichiometric ratios (1:1.2 molar ratio of p-toluidine to sulfonating agent) to minimize byproducts like sulfonic acid derivatives .
- Purification : Recrystallize the crude product from ethanol-water mixtures (3:1 v/v) to remove unreacted precursors. Use vacuum filtration to isolate crystals and dry under nitrogen atmosphere to prevent hygroscopic degradation .
- Characterization : Validate purity via HPLC (C18 column, 0.1% phosphoric acid in water/acetonitrile mobile phase) and compare retention times with certified reference standards. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Table 1 : Critical Parameters for Synthesis and Purity Analysis
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Reaction Temperature | 60–70°C | Thermocouple Monitoring |
| Recrystallization Solvent | Ethanol:Water (3:1) | Gravimetric Analysis |
| Purity Threshold | ≥98% (HPLC) | Chromatography |
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for high specificity. Mobile phase: 70% 0.01 M ammonium acetate (pH 4.5) and 30% acetonitrile. Retention time: ~6.2 minutes .
- Titrimetry : For rapid assessment, employ acid-base titration with 0.1 M HCl, but note interference from sulfonic acid impurities. Validate results against chromatographic data .
- Spectroscopy : FT-IR (characteristic peaks at 1170 cm⁻¹ for S=O and 1040 cm⁻¹ for S-N bonds) confirms structural integrity but lacks quantitative precision .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Design experiments with buffered solutions (pH 2–12) at 25°C and 40°C. Sample aliquots at 0, 7, 14, and 30 days. Use HPLC to track degradation products (e.g., p-toluenesulfonic acid) and kinetic modeling (first-order decay) to estimate half-lives .
- Data Reconciliation : Compare experimental conditions across studies (e.g., ionic strength, oxygen exposure). For conflicting results at pH 7–9, assess buffer composition—phosphate buffers may catalyze hydrolysis vs. borate buffers .
- Advanced Analytics : Employ LC-MS to identify degradation pathways. For example, oxidative cleavage of the sulfamate group generates p-toluenesulfonate, confirmed via m/z 171 (negative ion mode) .
Q. What strategies are recommended for elucidating the interaction mechanisms of this compound in biological systems?
- Methodological Answer :
- In Vitro Binding Studies : Use fluorescence quenching assays with human serum albumin (HSA) to determine binding constants. Prepare 1–100 µM this compound in PBS (pH 7.4) and monitor tryptophan emission at 340 nm (excitation: 295 nm). Calculate Stern-Volmer constants to differentiate static vs. dynamic quenching .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding sites on target proteins. Validate with mutagenesis studies on residues identified as critical (e.g., Lys199 or Arg218 in HSA) .
- Metabolic Profiling : Incubate with hepatic microsomes (37°C, NADPH cofactor) and analyze metabolites via UPLC-QTOF. Compare fragmentation patterns with synthetic standards to map biotransformation pathways .
Table 2 : Key Considerations for Mechanistic Studies
| Study Type | Critical Controls | Potential Artifacts |
|---|---|---|
| Fluorescence Quenching | Inner-filter effect correction | Protein aggregation |
| Molecular Docking | Solvent accessibility checks | False-positive binding poses |
| Metabolic Profiling | Enzyme activity validation | Non-enzymatic degradation |
Q. How should researchers design experiments to assess the environmental impact of this compound?
- Methodological Answer :
- Ecotoxicology Assays : Use Daphnia magna (48-hour LC50) and algal growth inhibition tests (OECD 201). Prepare serial dilutions (1–100 mg/L) in reconstituted water. Measure endpoints like motility inhibition and chlorophyll-a content .
- Degradation Monitoring : Conduct soil microcosm studies under aerobic/anaerobic conditions. Extract samples with dichloromethane and quantify parent compound via GC-MS (SIM mode, m/z 185). Compare half-lives across microbial communities .
Data Integrity and Reproducibility
Q. What steps ensure reproducibility in this compound research across laboratories?
- Methodological Answer :
- Detailed Protocols : Document exact equipment models (e.g., Agilent 1260 HPLC), column lot numbers, and mobile phase preparation (e.g., degassing method) to minimize inter-lab variability .
- Reference Materials : Use certified standards (e.g., USP-grade) for calibration. Share raw data (chromatograms, spectral scans) in supplementary files to enable cross-validation .
- Collaborative Trials : Participate in round-robin testing with ≥3 labs. Apply ANOVA to inter-lab data, addressing outliers through method harmonization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
